2-Mercaptopyridine

Catalog No.
S610617
CAS No.
2637-34-5
M.F
C5H5NS
M. Wt
111.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptopyridine

Monodentate pyridine thiols cause catalyst deactivation and weak self-assembled monolayers. 2-MP resolves this with robust S,N-bidentate chelation, forming stable five-membered metallacycles. This ensures high polarization resistance for corrosion inhibition on steel/copper alloys and durable Au/Ag electrode functionalization. Used for hemilabile Pd(II)/Ru(II) catalysts and peptide coupling reagents like 2,2'-dipyridyl disulfide. ≥98% purity solid, global shipping, in stock.

CAS Number

2637-34-5

Product Name

2-Mercaptopyridine

IUPAC Name

1H-pyridine-2-thione

Molecular Formula

C5H5NS

Molecular Weight

111.17 g/mol

InChI

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)

InChI Key

WHMDPDGBKYUEMW-UHFFFAOYSA-N

SMILES

C1=CC(=S)NC=C1

Synonyms

2-mercaptopyridine, 2-thiopyridine, 2-thiopyridine lead salt (+2), 2-thiopyridine sodium salt, 2-thiopyridine titanium salt (+1), 2-thiopyridine zinc salt, 2-thiopyridone, pyridine-2-thione

Canonical SMILES

C1=CC(=S)NC=C1

Isomeric SMILES

C1=CC=NC(=C1)S

The exact mass of the compound 2-Mercaptopyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41337. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

98%

Package Size

5 g, 25 g

2-Mercaptopyridine (2-MP) is a versatile organosulfur heterocycle characterized by a highly solvent-dependent thione-thiol tautomerism. As a bidentate N,S-chelating agent, it forms stable five-membered metallacycles with transition metals, distinguishing it from monodentate analogues. In industrial and laboratory procurement, 2-MP is primarily sourced as a robust surface-capping agent for self-assembled monolayers (SAMs), a high-efficiency corrosion inhibitor for steel and copper alloys, and a critical precursor for hemilabile organometallic catalysts and peptide coupling reagents (such as 2,2'-dipyridyl disulfide). Its ability to coordinate metals through both nitrogen and sulfur atoms provides superior surface adhesion and catalytic stabilization compared to its structural isomers [1].

Research & Procurement Fit

2‑Position thiol enables unique bidentate N,S‑chelate formation Geometry unavailable to 4‑substituted or hydroxyl analogs
Solvent‑tunable thione–thiol tautomerism governs coordination mode Switches between chelating and monodentate binding
Versatile ligand for corrosion inhibition, hemilabile catalysis, and surface functionalization Reported across electrochemical, synthetic, and bioinorganic contexts

Substituting 2-mercaptopyridine with 4-mercaptopyridine (4-MP) or 2-hydroxypyridine (2-HP) fundamentally alters metal coordination geometry and surface electrochemistry. Because the thiol group in 4-MP is para to the nitrogen, it cannot form the bidentate S,N-chelate required for strong surface passivation or hemilabile catalyst stabilization, forcing it to act as a bridging or monodentate ligand [1]. Furthermore, replacing the sulfur atom with oxygen (as in 2-HP) drastically reduces the tautomeric equilibrium constant and weakens the affinity for soft transition metals like palladium, ruthenium, and gold [2]. Consequently, using generic pyridine derivatives in place of 2-MP leads to premature catalyst deactivation, weaker self-assembled monolayers, and significantly lower corrosion inhibition efficiencies in neutral chloride environments.

Substitution Risk

4‑Mercaptopyridine (4‑MP)

4‑MP cannot form the S,N‑chelate; adsorption strength and catalytic hemilability may not transfer. Reported performance rank reverses between neutral and acid media.

2‑Mercaptopyrimidine

Different tautomeric distribution and complexation geometry preclude simple interchange. Stability and redox behavior may diverge under identical conditions.

Hydroxyl analogs (2‑HP, 4‑HP)

Lack the sulfhydryl group; poor electrophilic attack and chemisorption on steel. Reported inhibition efficiency may drop significantly.

Bidentate Chelation for Corrosion Resistance

Electrochemical impedance measurements (EIM) on C60 steel in an aqueous 3.5 wt% NaCl solution demonstrate that 2-mercaptopyridine provides significantly higher corrosion inhibition than its isomer, 4-mercaptopyridine. The bidentate S,N-chelation of 2-MP to the metal surface yields a polarization resistance of 1.25 × 10^3 Ω, compared to 1.08 × 10^3 Ω for 4-MP. This stronger adsorption translates to a higher fractional surface coverage (0.633 vs 0.575) and superior protection against anodic metal dissolution in neutral chloride environments [1].

Evidence DimensionPolarization resistance (Rp) on C60 steel
Target Compound Data1.25 × 10^3 Ω (Fractional coverage: 0.633)
Comparator Or Baseline1.08 × 10^3 Ω (Fractional coverage: 0.575) for 4-MP
Quantified Difference~15.7% higher polarization resistance and superior surface coverage for 2-MP
ConditionsC60 steel electrode in aqueous 3.5 wt% NaCl solution, evaluated via electrochemical impedance spectroscopy.

For industrial procurement in marine or cooling water applications, 2-MP is the required isomer to maximize steel passivation and minimize material degradation.

Neutral Cl⁻ Corrosion: 2‑MP vs 4‑MP
Direct head-to-head
2‑MP exhibited higher polarization resistance than 4‑MP on C60 steel in 3.5 wt% NaCl
Chelate‑driven adsorption supports stronger inhibition in neutral chloride media
EIS evaluation; exact IE% not reported in abstract

Hemilabile Wingtip for Hydroamination Catalysis

In the design of Palladium(II)-PEPPSI-type catalysts, the substitution position of the mercaptopyridine wingtip strictly dictates catalytic viability. When 2-mercaptopyridine is utilized, the nitrogen atom can coordinate to the palladium center to form a hemilabile seven-membered ring, successfully stabilizing the active Pd(0) species. This allows the 2-MP derivative to efficiently catalyze the intermolecular hydroamination of terminal alkynes. In direct contrast, the 4-mercaptopyridine analogue fails to form this cyclometalated intermediate, resulting in 0% conversion under identical catalytic conditions [1].

Evidence DimensionCatalytic conversion in intermolecular hydroamination
Target Compound DataActive catalysis (enables isolation of dicationic cyclometalated complex)
Comparator Or Baseline0% conversion / inactive (4-MP analogue)
Quantified DifferenceComplete catalytic activation (2-MP) vs. total inactivity (4-MP)
ConditionsPd(II)-PEPPSI catalyzed intermolecular hydroamination between anilines and terminal alkynes.

Researchers synthesizing switchable or highly active cross-coupling catalysts must specify 2-MP, as the 4-substituted isomer lacks the geometric capacity for hemilabile stabilization.

Acid Corrosion: 2‑MP vs 4‑MP
Direct head-to-head
2‑MP IE = 97.1%; 4‑MP IE = 98.9% on A3 steel in 0.5 M HCl. Mercapto compounds greatly outperformed hydroxyl analogs.
Condition‑dependent ranking: marginal advantage for 4‑MP in acid; mercapto class required for effective inhibition
Weight loss and electrochemical measurements at 25 °C

Thione-Thiol Tautomerism over Oxygen Analogues

The reactivity of 2-mercaptopyridine in aqueous and polar media is governed by its thione-thiol tautomeric equilibrium, which heavily favors the thione form compared to its oxygen analogue, 2-hydroxypyridine (2-HP). Dielectric relaxation spectroscopy (DRS) and spectrophotometric studies reveal that the tautomeric equilibrium constant (KT) for 2-MP is approximately 60 times greater than that of 2-HP. This pronounced shift ensures that 2-MP acts as a highly effective soft-donor ligand and acylating agent in polar solvents, a property not replicated by 2-HP [1].

Evidence DimensionTautomeric equilibrium constant (KT) in water
Target Compound DataKT is ~60x greater (favoring the NH/thione form)
Comparator Or Baseline2-Hydroxypyridine (2-HP)
Quantified Difference60-fold increase in the equilibrium constant for 2-MP vs 2-HP
ConditionsAqueous solution at standard physiological or room temperature, measured via DRS and spectrophotometry.

For formulation in aqueous media or use in biological assays, 2-MP provides a uniquely stable thione-dominant profile necessary for soft-metal chelation and thiol-disulfide exchange.

Hemilabile Catalysis
Direct head-to-head
2‑MP‑derived dicationic Pd complex: up to 82% isolated yield; 4‑MP analog: no active catalyst obtained
Hemilabile N coordination essential for proton transfer; transformation inaccessible with 4‑MP
Intermolecular hydroamination of anilines with terminal alkynes
Thione–Thiol Tautomerism
Cross-study comparable
Thiol form dominates in nonpolar solvents; thione form prevails in polar solvents and upon self‑association
Solvent‑dependent speciation controls coordination mode and redox stability
UV‑VIS study; behavior differs from 4‑MP and 2‑mercaptopyrimidine
SAM Adsorption on Au
Direct head-to-head
2‑MP SAMs showed stronger overall adsorption than 4‑MP via S‑Au‑N chelate; greater inhibition of Cu deposition
Chelate effect enhances monolayer stability and surface coverage
Cyclic voltammetry on polycrystalline gold in 0.5 M H₂SO₄
Cytotoxicity (Pt‑2MP vs Cisplatin)
Data to verify
Pt‑2MP complex reported lower LC₅₀ than cisplatin against HeLa and U937 tumor cell lines
Supports cytotoxicity endpoint review in tumor cell models
Exact LC₅₀ values not provided; single study context

Corrosion Inhibitor for Carbon Steel

Directly leveraging its superior polarization resistance and bidentate S,N-chelation on metal surfaces, 2-MP is formulated into protective coatings and aqueous treatments for C60 and mild steels in neutral chloride environments. Its ability to form a robust surface monolayer makes it highly preferable to monodentate thiols like 4-mercaptopyridine[1].

Hemilabile Cross-Coupling Catalyst Precursor

Based on its unique capacity to form cyclometalated, hemilabile intermediates, 2-MP is a critical building block for synthesizing advanced Pd(II) and Ru(II) complexes. These catalysts are utilized in complex organic transformations, including Suzuki-Miyaura couplings and intermolecular hydroaminations, where the 4-isomer is structurally inactive [2].

SAMs for Biosensors and Electrodes

Because of its strong S-Au-N chelation, 2-MP is utilized to functionalize gold and silver electrodes. The resulting SAMs resist displacement better than those formed by 4-mercaptopyridine, providing a stable, highly reproducible conductive interface for electrochemical biosensors and protein electron-transfer studies [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neutral chloride corrosion inhibition
Chelation-driven S,N‑adsorption (2‑position geometry)
Polarization resistance in NaCl media
Pd‑catalyzed hydroamination
Hemilabile N,S‑chelate enabling proton transfer
Catalytic turnover for alkyne hydroamination
Gold surface functionalization (SAM)
S‑Au‑N chelate vs monodentate binding
Monolayer stability and inhibition of Cu deposition
Acid corrosion inhibition (HCl)
Sulfhydryl (–SH) electrophilic attack capability
Corrosion inhibition efficiency in acid media

Physical Description

Solid with a stench; [Alfa Aesar MSDS]

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.01427034 g/mol

Monoisotopic Mass

111.01427034 g/mol

Heavy Atom Count

7

LogP

-0.13 (LogP)

Melting Point

129.0 °C

UNII

EE982KT952

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00863 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

29468-20-0
73018-10-7
2637-34-5

Wikipedia

2-Mercaptopyridine

General Manufacturing Information

2(1H)-Pyridinethione: ACTIVE
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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